molecular formula C6H4Br2O B1293799 3,5-Dibromophenol CAS No. 626-41-5

3,5-Dibromophenol

Cat. No.: B1293799
CAS No.: 626-41-5
M. Wt: 251.9 g/mol
InChI Key: PZFMWYNHJFZBPO-UHFFFAOYSA-N
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Description

3,5-Dibromophenol is an organic compound with the molecular formula C6H4Br2O. It is a derivative of phenol, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science.

Mechanism of Action

Target of Action

3,5-Dibromophenol is a type of bromophenol, which consists of one hydroxy group and two bromine atoms bonded to a benzene ring It’s known that bromophenols can interact with various biological targets due to their structural similarity to phenols, which are widely involved in biological systems .

Mode of Action

Bromophenols, including this compound, are produced by electrophilic halogenation of phenol with bromine . This suggests that they might interact with biological targets through similar electrophilic mechanisms, leading to changes in the target’s function.

Biochemical Pathways

Phenolic compounds play crucial roles in various biochemical pathways, including those related to cellular signaling, antioxidation, and enzyme inhibition .

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . It’s also a CYP1A2 and CYP2C9 inhibitor , which could impact its metabolism and bioavailability. The compound’s lipophilicity (Log Po/w) is 2.01 , suggesting it could readily cross biological membranes.

Result of Action

Given its structural similarity to phenols, it may share some of their biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility could be affected by the pH and temperature of the environment . Moreover, its stability and efficacy could be influenced by light exposure and storage conditions .

Biochemical Analysis

Biochemical Properties

3,5-Dibromophenol plays a significant role in biochemical reactions, particularly in the synthesis of aromatic polyesters and drugs for arthritis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain enzymes involved in the metabolic pathways of phenolic compounds. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and halogen bonds, which can alter the enzyme’s active site and inhibit its activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to disrupt the normal function of certain signaling pathways, leading to altered gene expression and metabolic imbalances. This disruption can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. The binding interactions are often mediated by hydrogen bonds and halogen bonds, which can induce conformational changes in the target biomolecules. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cytotoxic effects, including oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects. High doses of this compound can result in liver and kidney damage, as well as disruptions in endocrine function .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of phenolic compounds. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidative metabolism of xenobiotics. The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments. The compound’s hydrophobic nature allows it to readily cross cell membranes and accumulate in lipid-rich areas, such as cell membranes and organelles .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and can localize to specific organelles, such as the endoplasmic reticulum and mitochondria. The compound’s activity and function can be affected by its localization, as it may interact with organelle-specific enzymes and proteins. Targeting signals and post-translational modifications can also play a role in directing this compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromophenol can be synthesized through the bromination of phenol. The process involves the reaction of phenol with bromine in the presence of a solvent like acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of phenol using bromine or a bromine source like sodium bromide under alkaline conditions. The reaction is conducted in large reactors, and the product is isolated through distillation and crystallization techniques .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form quinones.

    Reduction Reactions: The bromine atoms can be reduced to form phenol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like zinc dust in the presence of hydrochloric acid.

Major Products:

Scientific Research Applications

3,5-Dibromophenol is widely used in scientific research due to its unique properties:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a biochemical reagent.

    Medicine: It is a precursor in the synthesis of drugs for treating arthritis and other inflammatory conditions.

    Industry: It is used in the production of aromatic polyesters and other polymers

Comparison with Similar Compounds

  • 2,4-Dibromophenol
  • 2,6-Dibromophenol
  • 3,4-Dibromophenol
  • 2,3-Dibromophenol

Comparison: 3,5-Dibromophenol is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. Compared to other dibromophenols, it has distinct chemical and physical properties that make it suitable for specific applications in pharmaceuticals and material science .

Properties

IUPAC Name

3,5-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFMWYNHJFZBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211646
Record name Phenol, 3,5-dibromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-41-5
Record name 3,5-Dibromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3,5-dibromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromophenol
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Synthesis routes and methods I

Procedure details

Pentabromophenol (1.0 g, 2.05 mmol) and AlCl3 (4.1 g, 30.75 mmol) were mixed in toluene (20 mL) and heated at reflux temperature under a nitrogen atmosphere overnight. The reaction mixture was cooled, cautiously added to ice, filtered and the filtrate was extracted with EtOAc (3×50 mL). The organics were dried (Na2SO4) and concentrated in vacuo. The residue obtained was purified by chromatography on silica gel with EtOAc:heptane (1:4, v/v) as eluent to afford the title compound as a white solid (230 mg, 0.91 mmol, 45%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

Aluminium chloride (11.7 g, 87.6 mmol) was added in portions to a solution of 1,3-dibromo-5-benzyloxybenzene (10.0 g, 29.2 mmol; see step (i) above) and N,N-dimethylaniline (35.4 g, 292 mmol) in CH2Cl2 (100 mL) at room temperature under a nitrogen atmosphere. After 30 min, the mixture was partitioned with 1N HCl (300 mL) and EtOAc (5×150 mL). The combined organic extracts were washed with saturated NaHCO3 (150 mL) and brine (150 mL) then, dried (Na2SO4), filtered and concentrated in vacuo. Flash chromatography on silica gel eluting with Hex:EtOAc (9:1) afforded the sub-title compound (6.1 g, 82%) as a white solid.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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